6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde
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Overview
Description
6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde is a chemical compound with the CAS Number: 462068-15-1 . It has a molecular weight of 217.18 . The IUPAC name for this compound is 6-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7NO4/c13-4-7-1-6-2-9-10(16-5-15-9)3-8(6)12-11(7)14/h1-4H,5H2,(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Application in Chemical Reactions : A study by Li, Y. (2015) discusses the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a compound related to 6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde. This synthesis was achieved using visible-light-induced radical bromination and showed a 46% improvement in yield compared to previous methods. This process also allowed for the creation of symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction (Li, 2015).
Conformational and Configurational Studies : Research conducted by Cuervo, P., et al. (2009) explored the conformational and configurational disorder in similar compounds. They found that the six-membered heterocyclic ring adopts a conformation intermediate between envelope and half-chair forms, leading to positional disorder. This study highlights the importance of understanding the molecular structure in developing applications for these compounds (Cuervo, et al., 2009).
Solvent-Free Synthesis Methods : Wu, X. (2015) developed a solvent-free synthesis method for novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This method emphasizes environmental friendliness and efficiency, which is significant for sustainable chemical synthesis (Wu, 2015).
Eco-Compatible Synthesis Using Green TiO2 : Bhardwaj, D., et al. (2019) described an eco-compatible synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2. This study presents a green chemistry approach, which is essential for reducing the environmental impact of chemical manufacturing (Bhardwaj, et al., 2019).
Potential Anticancer Activity : Li, T., et al. (2015) synthesized novel analogues of podophyllotoxins with potential anticancer activity. Their research demonstrates the medical research applications of these compounds, particularly in developing new treatments for cancer (Li, et al., 2015).
Novel Synthesis of Functionalized Derivatives : Patel, D. M., et al. (2019) showcased a novel synthesis of functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6'(3'H)-trione derivatives. Their work emphasizes the versatility and adaptability of these compounds in synthesizing diverse chemical structures (Patel, et al., 2019).
Safety and Hazards
properties
IUPAC Name |
6-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-4-7-1-6-2-9-10(16-5-15-9)3-8(6)12-11(7)14/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECNOLILDQPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=O)N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde |
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